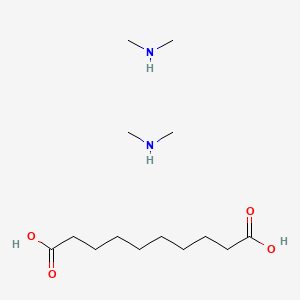

decanedioic acid;N-methylmethanamine

Description

Decanedioic acid (HOOC-(CH₂)₈-COOH) is a C₁₀ α,ω-dicarboxylic acid with a molecular weight of 202.3 g/mol. It is naturally occurring in plants like Lepidium meyenii (Maca) and is industrially synthesized for applications in polymers (e.g., PA 410), lubricants, and cosmetics . Its production often involves hydrolysis of ricinoleic acid from castor oil .

N-Methylmethanamine (CH₃NHCH₃), a secondary aliphatic amine, is a structural component of pharmaceuticals like potassium-competitive acid blockers (P-CABs), such as TAK-438 and KFP-H008, which inhibit gastric H⁺/K⁺-ATPase . It is also used as a salt in herbicides (e.g., dimethylamine salt of MCPA) .

Properties

CAS No. |

494212-61-2 |

|---|---|

Molecular Formula |

C14H32N2O4 |

Molecular Weight |

292.41 g/mol |

IUPAC Name |

decanedioic acid;N-methylmethanamine |

InChI |

InChI=1S/C10H18O4.2C2H7N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*1-3-2/h1-8H2,(H,11,12)(H,13,14);2*3H,1-2H3 |

InChI Key |

WRPKZAKOJVFJCH-UHFFFAOYSA-N |

Canonical SMILES |

CNC.CNC.C(CCCCC(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanedioic acid;N-methylmethanamine typically involves the reaction of decanedioic acid with N-methylmethanamine under controlled conditions. One common method is to dissolve decanedioic acid in a suitable solvent, such as methanol or ethanol, and then add N-methylmethanamine to the solution. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction. The resulting product is then purified by recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of decanedioic acid;N-methylmethanamine may involve more advanced techniques such as continuous flow reactors or high-pressure reactors to increase the efficiency and yield of the reaction. The use of catalysts, such as metal salts or enzymes, may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Decanedioic acid;N-methylmethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reactions are typically carried out under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of decanedioic acid;N-methylmethanamine may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

Decanedioic acid;N-methylmethanamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: The compound is used in the study of metabolic pathways and enzyme reactions.

Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

Industry: The compound is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of decanedioic acid;N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of specific products. It can also interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Findings :

- Decanedioic acid shares a melting point range (131–134°C) with sebacic acid, but its solubility in water (0.25 g/100 mL) is higher than sebacic acid (0.1 g/100 mL) .

- Adipic acid (C₆) is more water-soluble and widely used in nylon production, whereas decanedioic acid’s longer carbon chain enhances flexibility in polyamide resins (e.g., PA 410) .

Comparison of N-Methylmethanamine with Structurally Related Amines

Structural and Functional Properties

Key Findings :

- Pharmaceutical Use : N-Methylmethanamine derivatives (e.g., KFP-H008) inhibit H⁺/K⁺-ATPase reversibly and are pH-insensitive, unlike proton pump inhibitors (PPIs) like lansoprazole, which require acidic activation . KFP-H008 exhibits longer-lasting acid suppression in animal models .

- Agrochemical Use : As a dimethylamine salt, N-methylmethanamine enhances the solubility and stability of herbicides like MCPA, compared to free acid forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.